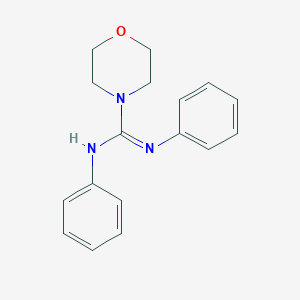
2-(4-Bromophenyl)-2-oxoethyl 4-(2-methoxyanilino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-2-oxoethyl 4-(2-methoxyanilino)-4-oxobutanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BOC-L-phenylalanine 4-(2-methoxyanilino)-4-oxobutyl ester or simply BOC-L-Phe-OMe.
Mecanismo De Acción
The mechanism of action of BOC-L-Phe-OMe is not well understood, but it is believed to interact with specific receptors or enzymes in biological systems. This compound may also have an effect on the structure and function of proteins, which are important molecules in many biological processes.
Biochemical and Physiological Effects:
BOC-L-Phe-OMe has been shown to have various biochemical and physiological effects in different studies. For example, it has been reported to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. This compound has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BOC-L-Phe-OMe in lab experiments is its ease of synthesis and availability. This compound is also stable under normal laboratory conditions, which makes it a suitable candidate for various applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of BOC-L-Phe-OMe in scientific research. One possible direction is the synthesis of new peptidomimetics and bioactive compounds based on this compound. Another direction is the investigation of its potential therapeutic applications, such as in the treatment of hypertension or cancer. Further studies are also needed to determine the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, BOC-L-Phe-OMe is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for this compound have been discussed in this paper. Further research is needed to fully understand the potential of BOC-L-Phe-OMe in scientific research and its potential applications in various fields.
Métodos De Síntesis
The synthesis of BOC-L-Phe-OMe involves the reaction of 4-bromophenylacetic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of BOC-L-phenylalanine and 2-methoxyaniline. The reaction mixture is then stirred at room temperature for several hours and purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
BOC-L-Phe-OMe has been widely used in scientific research as a building block for the synthesis of peptidomimetics and bioactive compounds. Peptidomimetics are compounds that mimic the structure and function of peptides, which are important molecules in biological systems. Bioactive compounds are molecules that have a specific biological activity, such as enzyme inhibition or receptor activation.
Propiedades
Nombre del producto |
2-(4-Bromophenyl)-2-oxoethyl 4-(2-methoxyanilino)-4-oxobutanoate |
|---|---|
Fórmula molecular |
C19H18BrNO5 |
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 4-(2-methoxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H18BrNO5/c1-25-17-5-3-2-4-15(17)21-18(23)10-11-19(24)26-12-16(22)13-6-8-14(20)9-7-13/h2-9H,10-12H2,1H3,(H,21,23) |
Clave InChI |
QJMVLKBQZBITLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B258885.png)
![2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B258886.png)
![N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide](/img/structure/B258887.png)
![7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258888.png)
![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)
![N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide](/img/structure/B258891.png)
![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)

![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)
